
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, an amino group, a hydroxyl group, and a trichloropyridinyl moiety, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the protection of the amino group followed by the introduction of the trichloropyridinyl group through nucleophilic substitution reactions. The hydroxyl group is then introduced via oxidation or hydrolysis reactions. The final step often involves the deprotection of the amino group and the formation of the ester linkage under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the trichloropyridinyl group can produce various substituted pyridines .
Scientific Research Applications
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trichloropyridinyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-3-hydroxy-3-phenylpropanoate
- tert-Butyl 2-amino-3-hydroxy-3-(2,4-dichloropyridin-3-yl)propanoate
- tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trimethylpyridin-3-yl)propanoate
Uniqueness
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate is unique due to the presence of the trichloropyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C12H15Cl3N2O3 |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H15Cl3N2O3/c1-12(2,3)20-11(19)8(16)9(18)7-5(13)4-6(14)17-10(7)15/h4,8-9,18H,16H2,1-3H3 |
InChI Key |
CJCMESJWMKTJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=C(N=C(C=C1Cl)Cl)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
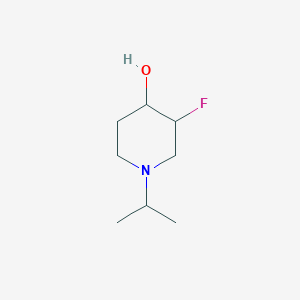
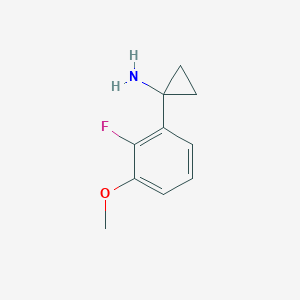
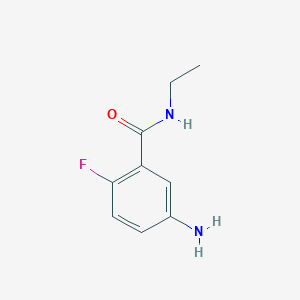
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

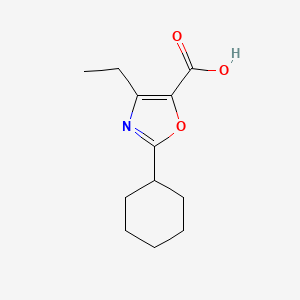
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
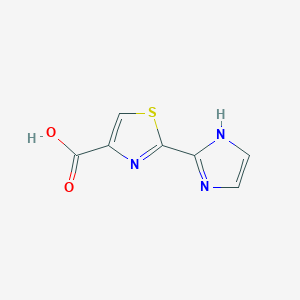

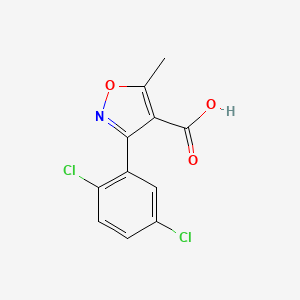


![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
